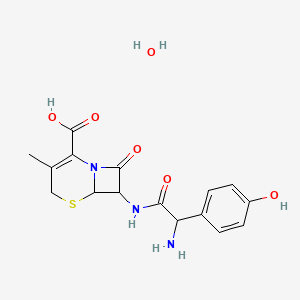
Betaxolol hydrochloride monohydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Betaxolol hydrochloride monohydrate is a cardioselective beta-1-adrenergic antagonist. It is primarily used in the management of hypertension and elevated intraocular pressure, particularly in conditions such as glaucoma . This compound is known for its high selectivity towards beta-1 receptors, which are predominantly found in cardiac tissue, making it an effective agent in reducing heart rate and blood pressure .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Betaxolol hydrochloride monohydrate is synthesized through a multi-step process. The synthesis typically involves the reaction of 4-(2-cyclopropylmethoxy)ethylphenol with epichlorohydrin to form an epoxide intermediate. This intermediate is then reacted with isopropylamine to yield betaxolol. The final step involves the conversion of betaxolol to its hydrochloride monohydrate form .
Industrial Production Methods: Industrial production of this compound involves large-scale chemical synthesis under controlled conditions. The process includes the use of high-purity reagents and solvents, and the reactions are carried out in specialized reactors to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: Betaxolol hydrochloride monohydrate undergoes several types of chemical reactions, including:
Oxidation: Betaxolol can be oxidized using reagents like sodium periodate, which leads to the formation of formaldehyde.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly involving the hydroxyl group on the propanol moiety.
Common Reagents and Conditions:
Oxidation: Sodium periodate in an aqueous medium.
Substitution: Various nucleophiles under basic conditions.
Major Products:
Oxidation: Formaldehyde and other oxidized derivatives.
Substitution: Substituted betaxolol derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Betaxolol hydrochloride monohydrate has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry for the development of new analytical methods.
Biology: Studied for its effects on beta-adrenergic receptors in various biological systems.
Medicine: Extensively researched for its therapeutic effects in treating hypertension, glaucoma, and other cardiovascular conditions
Mécanisme D'action
Betaxolol hydrochloride monohydrate exerts its effects by selectively blocking beta-1-adrenergic receptors in the heart and vascular smooth muscle. This blockade prevents the binding of catecholamines, such as epinephrine, to these receptors, leading to a reduction in heart rate, cardiac output, and blood pressure . Additionally, in the eye, it reduces intraocular pressure by decreasing the production of aqueous humor .
Comparaison Avec Des Composés Similaires
Atenolol: Similar in action but less lipid-soluble, leading to fewer central nervous system side effects.
Uniqueness of Betaxolol Hydrochloride Monohydrate: this compound is unique due to its high selectivity for beta-1 receptors, which minimizes the risk of bronchospasm and other side effects associated with non-selective beta-blockers . Its long half-life allows for once-daily dosing, improving patient compliance .
Propriétés
IUPAC Name |
1-[4-[2-(cyclopropylmethoxy)ethyl]phenoxy]-3-(propan-2-ylamino)propan-2-ol;hydrate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29NO3.ClH.H2O/c1-14(2)19-11-17(20)13-22-18-7-5-15(6-8-18)9-10-21-12-16-3-4-16;;/h5-8,14,16-17,19-20H,3-4,9-13H2,1-2H3;1H;1H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNUCUHZTWXARFO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC(COC1=CC=C(C=C1)CCOCC2CC2)O.O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H32ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-METHOXY-[1,1'-BIPHENYL]-2-AMINE](/img/structure/B7887496.png)


![1,3-Benzenediol, 5-[(1Z)-2-(4-hydroxyphenyl)ethenyl]-](/img/structure/B7887516.png)



![2-(Hydroxymethyl)-6-[4-(hydroxymethyl)phenoxy]oxane-3,4,5-triol](/img/structure/B7887532.png)





